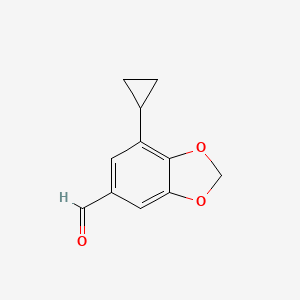

7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzodioxole derivatives are known to possess a broad spectrum of activities . They are part of a collection of rare and unique chemicals often provided to early discovery researchers .

Synthesis Analysis

The synthesis of benzodioxole derivatives has been studied. For example, the synthesis of benzo[d][1,3]dioxole-5-carbaldehyde was achieved through a nucleophilic substitution reaction S N 2 of the 3,4-dihydroxy-5-carbaldehyde reagent with dibromomethane .Molecular Structure Analysis

The molecular structure of a compound is typically determined by spectroscopic methods. For instance, the structure of 1,3-BENZODIOXOLE-5-CARBALDEHYDE SEMICARBAZONE was confirmed by characteristic 1 H NMR signals .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For instance, the molecular weight of 1,3-BENZODIOXOLE-5-CARBALDEHYDE SEMICARBAZONE is 207.19 .Applications De Recherche Scientifique

Enantioselective Desymmetrization

A study demonstrates the use of meso-Cyclopropyl carbaldehydes, including 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde, in a transformation achieved by merged iminium-enamine activation. This leads to products with three adjacent stereocenters, showing complete regioselectivity and moderate to high diastereo- and enantioselectivities (Wallbaum et al., 2016).

Synthesis of Heterocyclic Compounds

Another research synthesizes a compound, C31H33NO4, using 1,3-benzodioxole-5-carbaldehyde and p-toluidine in water. This process involves the formation of non-planar dihydropyridine and cyclohexenone rings (Tang et al., 2007).

Crystallographic Studies

A 2011 study focused on the crystal structure of a compound containing 1,3-benzodioxole-5-carbaldehyde moiety, highlighting its planar molecular structure and weak C—H⋯S and C—H⋯N interactions (Asiri et al., 2011).

Prins-Type Cyclization

Research in 2018 revealed a TiX4-mediated Prins-type cyclization of cyclopropyl carbaldehydes, including this compound, for constructing hexahydrooxonines and cyclopenta[b]pyrans. This demonstrates the versatility of these compounds in organic synthesis (Kumar et al., 2018).

Nucleophilic Addition to Cyclopropyl Carbonyls

A 1996 study examined the nucleophilic addition reaction of Grignard reagents to cyclopropylcarbaldehyde, demonstrating high selectivity and yield. This study is crucial for understanding the chemical behavior of such compounds (Ono et al., 1996).

Synthesis of Fused Ring Heterocycles

In 2010, a study explored the transformation of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde into tricyclic heterocycles, demonstrating the application of cyclopropyl carbaldehydes in constructing biologically active fused heterocycles (Gaonkar & Rai, 2010).

Photoreduction Studies

Research conducted in 1976 on the photochemistry of cyclopropanecarbaldehyde provided insights into the primary chemical processes upon irradiation, relevant for understanding the photochemical behavior of such compounds (Funke & Cerfontain, 1976).

Orientations Futures

The future directions for research on benzodioxole derivatives could include further exploration of their synthesis, properties, and potential applications. For instance, a simple intermediate for the synthesis of methoxy-analogues of coenzymes Q with substituents having various chain lengths based on natural polyalkoxyallylbenzene apiol has been developed .

Propriétés

IUPAC Name |

7-cyclopropyl-1,3-benzodioxole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-5-7-3-9(8-1-2-8)11-10(4-7)13-6-14-11/h3-5,8H,1-2,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCNZGAVFKIVBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C3C(=CC(=C2)C=O)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-[(4-phenoxyanilino)methyl]phenol](/img/structure/B2469734.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2469737.png)

![1,7-Dimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2469740.png)

![N-(furan-2-ylmethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2469743.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2469746.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469748.png)

![5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2469755.png)